molecular formula C14H28N2O2S B4029063 3,3'-sulfanediylbis[N-(butan-2-yl)propanamide]

3,3'-sulfanediylbis[N-(butan-2-yl)propanamide]

Cat. No.: B4029063
M. Wt: 288.45 g/mol
InChI Key: IIGOJJAAWFUYNS-UHFFFAOYSA-N
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Description

3,3’-sulfanediylbis[N-(butan-2-yl)propanamide] is an organic compound characterized by the presence of a sulfanediyl group linking two N-(butan-2-yl)propanamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-sulfanediylbis[N-(butan-2-yl)propanamide] typically involves the reaction of appropriate amides with sulfur-containing reagents. One common method is the reaction of N-(butan-2-yl)propanamide with sulfur dichloride (SCl2) under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of 3,3’-sulfanediylbis[N-(butan-2-yl)propanamide] may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial to achieve high purity and yield. Purification steps, including crystallization and chromatography, are often employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’-sulfanediylbis[N-(butan-2-yl)propanamide] can undergo various chemical reactions, including:

    Oxidation: The sulfanediyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide groups, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanediyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3’-sulfanediylbis[N-(butan-2-yl)propanamide] has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3’-sulfanediylbis[N-(butan-2-yl)propanamide] involves its interaction with molecular targets such as enzymes or receptors. The sulfanediyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the amide groups may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-disulfanediylbis[N-(butan-2-yl)propanamide]
  • 3,3’-disulfanediylbis[N-(butan-2-yl)propanamide]
  • N,N’-sulfanediylbis[N-(butan-2-yl)propanamide]

Uniqueness

3,3’-sulfanediylbis[N-(butan-2-yl)propanamide] is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-butan-2-yl-3-[3-(butan-2-ylamino)-3-oxopropyl]sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2S/c1-5-11(3)15-13(17)7-9-19-10-8-14(18)16-12(4)6-2/h11-12H,5-10H2,1-4H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGOJJAAWFUYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCSCCC(=O)NC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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